molecular formula C14H12ClNO5S B13376019 2-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid

2-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13376019
M. Wt: 341.8 g/mol
InChI Key: VBRQXQJMKQTOKO-UHFFFAOYSA-N
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Description

2-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a benzoic acid moiety

Properties

Molecular Formula

C14H12ClNO5S

Molecular Weight

341.8 g/mol

IUPAC Name

2-[(4-chloro-3-methoxyphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C14H12ClNO5S/c1-21-13-8-9(6-7-11(13)15)22(19,20)16-12-5-3-2-4-10(12)14(17)18/h2-8,16H,1H3,(H,17,18)

InChI Key

VBRQXQJMKQTOKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method includes the sulfonation of 4-chloro-3-methoxyaniline followed by coupling with benzoic acid derivatives. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, sulfone derivatives, and other functionalized aromatic compounds.

Scientific Research Applications

2-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methoxybenzoic acid
  • 4-Chloro-3-methoxyphenylsulfonamide
  • 2-Aminobenzoic acid

Uniqueness

2-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the combination of its sulfonyl and benzoic acid moieties, which confer distinct chemical and biological properties

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